molecular formula C22H32N2O8S B6486486 ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid CAS No. 1051924-45-8

ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid

Cat. No.: B6486486
CAS No.: 1051924-45-8
M. Wt: 484.6 g/mol
InChI Key: BKRBOOBLBURKGY-UHFFFAOYSA-N
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Description

The compound ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclohepta[b]thiophene core functionalized with an ethyl ester group at position 3 and a 2-(2,6-dimethylmorpholin-4-yl)acetamido moiety at position 2.

Oxalic acid, a dicarboxylic acid, is known for its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14), high solubility in polar solvents, and applications in industrial processes such as rare-earth metal purification and phosphorus compound dissolution . Its physical properties include a melting point of ~190°C (anhydrous form), density of 1.9 g/cm³, and molar mass of 90.03 g/mol .

Properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S.C2H2O4/c1-4-25-20(24)18-15-8-6-5-7-9-16(15)27-19(18)21-17(23)12-22-10-13(2)26-14(3)11-22;3-1(4)2(5)6/h13-14H,4-12H2,1-3H3,(H,21,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBOOBLBURKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CC(OC(C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohepta[b]thiophene core with an acetamido group and a morpholine moiety. Its molecular formula is C24H32N2O4SC_{24}H_{32}N_{2}O_{4}S with a molecular weight of 444.59 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene derivatives often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promising results in various assays.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (μM) Activity
HeLa29High cytotoxicity
MCF-773Moderate cytotoxicity
A54945Moderate cytotoxicity

These results indicate that the compound exhibits significant cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cells.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies suggest that the thiophene scaffold plays a crucial role in disrupting cellular functions and triggering apoptotic pathways. In particular, compounds with similar structures have been shown to inhibit key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Case Study: HeLa Cell Line
    • In a study evaluating various derivatives of thiophene compounds, ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate demonstrated an IC50 value of 29 μM against HeLa cells. This suggests a strong potential for development as an anticancer agent.
  • Case Study: MCF-7 Cell Line
    • Another study reported that this compound exhibited moderate activity against MCF-7 cells with an IC50 of 73 μM. This indicates that while it may not be as potent as against HeLa cells, it still holds promise for breast cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiophene Derivatives

Compound Name (Substituent) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Molecular Formula
Target Compound (2,6-dimethylmorpholin-4-yl) Not reported N/A Unavailable C₂₃H₃₃N₃O₄S
VIg (4-benzylpiperazin-1-yl) 153–155 56 IR: 3345 (NH), 1716 (C=O); NMR: δ 7.26–7.37 (aromatic) C₂₅H₃₃N₃O₃S
VIh (4-(2-fluorobenzyl)piperazin-1-yl) 163–165 55 MS: m/z 473 (M⁺); Anal. C 63.49% C₂₅H₃₂FN₃O₃S
VIi (4-(4-methoxyphenyl)piperazin-1-yl) 128–130 60 ¹³C-NMR: δ 55.12 (OCH₃); Anal. N 8.90% C₂₅H₃₃N₃O₄S
VIj (4-phenylpiperazin-1-yl) 138–140 65 IR: 3332 (NH); MS: m/z 441 (M⁺) C₂₄H₃₁N₃O₃S

Key Observations :

  • Substituents on the piperazine/morpholine ring significantly influence melting points and yields. For example, fluorinated derivatives (VIh) exhibit higher melting points (163–165°C) compared to methoxy-substituted analogs (VIi: 128–130°C), likely due to enhanced intermolecular interactions .

Comparison of Oxalic Acid with Other Acids

Oxalic acid is frequently compared to citric, ascorbic, and ammonium bicarbonate in industrial and chemical contexts:

Table 2: Functional Comparison of Oxalic Acid with Similar Acids

Acid Dissolving Power (Phosphorus Compounds) Electrolytic Efficiency (Pr-Nd Oxide) Cost Safety Profile
Oxalic Acid Highest efficacy High (low impurities) High Toxic: Causes renal damage, skin burns
Citric Acid Moderate Not studied Moderate Low toxicity
Ascorbic Acid Low Not studied Low Non-toxic
Ammonium Bicarbonate Not applicable Low efficiency Low Non-toxic

Key Observations :

  • Oxalic acid outperforms citric and ascorbic acids in dissolving phosphorus-containing compounds, attributed to its stronger acidity and chelating capacity .
  • In rare-earth metal electrolysis, oxalic acid produces Pr-Nd oxide with superior purity and electrolytic efficiency compared to ammonium bicarbonate, despite higher costs .
  • Safety concerns limit oxalic acid’s use in consumer applications, favoring alternatives like citric acid for food or pharmaceutical purposes .

Preparation Methods

Synthesis of the Cyclohepta[b]thiophene Core

The cyclohepta[b]thiophene scaffold is synthesized via a one-pot multicomponent reaction. A mixture of sulfur, malonitrile, cyclohexanone, and diethylamine in ethanol undergoes cyclization under reflux conditions for 24 hours to yield 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (1) . This reaction leverages the nucleophilic properties of sulfur and the carbonyl activation of cyclohexanone to form the seven-membered ring fused to the thiophene.

Critical Parameters:

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (~78°C)

  • Catalyst: Diethylamine acts as both base and catalyst.

The intermediate 1 is subsequently hydrolyzed to the carboxylic acid using concentrated hydrochloric acid, followed by esterification with ethanol in the presence of sulfuric acid to afford ethyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (2) .

Preparation of 2-(2,6-Dimethylmorpholin-4-yl)acetic Acid

The 2,6-dimethylmorpholine moiety is synthesized via cyclization of diisopropanolamine with concentrated sulfuric acid. Key patents describe a continuous process where diisopropanolamine and sulfuric acid are added simultaneously to a reaction vessel at 150–190°C, yielding cis-2,6-dimethylmorpholine as the major product (>90% cis isomer) .

Optimized Conditions:

  • Molar Ratio: Diisopropanolamine:H2SO4 = 1:1.5–3.0

  • Temperature: 170–184°C

  • Isomerization: Undesired trans-isomers are removed via fractional distillation or catalytic isomerization .

The morpholine derivative is then acetylated by reacting with chloroacetic acid in dichloromethane using triethylamine as a base, yielding 2-(2,6-dimethylmorpholin-4-yl)acetic acid (3) .

Amide Coupling to Form the Target Compound

The amine 2 is coupled with 3 using a carbodiimide-mediated reaction. In a representative procedure, 2 is dissolved in dry dimethylformamide (DMF), and N,N'-dicyclohexylcarbodiimide (DCC) is added to activate the carboxylic acid group of 3 . The reaction proceeds at 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours .

Reaction Scheme:

2  + 3  + DCCEthyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (4) \text{2 + 3 + DCC} \rightarrow \text{Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (4) }

Purification: The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield 4 as a white solid.

Salt Formation with Oxalic Acid

The free base 4 is converted to its oxalic acid salt by dissolving in hot ethanol and adding a stoichiometric amount of oxalic acid dihydrate. The mixture is stirred at 50°C for 1 hour, cooled to 4°C, and filtered to isolate the crystalline product .

Key Data:

  • Molar Ratio: 1:1 (base:oxalic acid)

  • Yield: 85–92%

  • Melting Point: 148–152°C (decomposition)

Analytical Characterization

Spectroscopic Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, 3H, J=7.1 Hz, -COOCH2CH3), 2.35 (s, 6H, morpholine-CH3), 3.45–3.70 (m, 8H, morpholine and cycloheptane protons), 4.20 (q, 2H, J=7.1 Hz, -COOCH2CH3), 6.95 (s, 1H, thiophene-H) .

  • IR (KBr): 1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1210 cm⁻¹ (C-O ester).

Purity: HPLC analysis shows >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Cyclohepta[b]thiophene synthesisMulticomponent reaction 65–70Scalable, one-pot
Morpholine synthesisH2SO4 cyclization 85–90High cis-selectivity
Amide couplingDCC/DMF 75–80Mild conditions
Salt formationEthanol recrystallization 85–92High crystallinity

Challenges and Optimization Opportunities

  • Isomer Control: Residual trans-2,6-dimethylmorpholine in 3 necessitates rigorous distillation or catalytic isomerization .

  • Amide Coupling Efficiency: Substituting DCC with newer coupling agents (e.g., HATU) may improve yields .

  • Solvent Recovery: Ethanol from salt formation can be recycled via distillation to reduce costs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of 2,6-dimethylmorpholine with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to form the acetamido intermediate .
  • Step 2 : Reaction of the intermediate with the cycloheptathiophene core via nucleophilic substitution or amidation, monitored by TLC/HPLC .
  • Step 3 : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., CDCl₃ at 300 MHz) to confirm substituent positions and integration ratios .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., M+H⁺ or M+Na⁺ peaks) .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic by-products (e.g., oxalic acid) before disposal .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Approaches :

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) at 10–100 μM concentrations .
  • Receptor binding : Radioligand displacement assays to evaluate affinity for GPCRs or ion channels .

Q. What solvents and conditions optimize its stability during storage?

  • Recommendations :

  • Solvents : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure by using amber vials .

Advanced Research Questions

Q. How can reaction by-products be minimized during the coupling of 2,6-dimethylmorpholine to the thiophene core?

  • Optimization Strategies :

  • Stoichiometry : Use excess acetyl chloride (1.5–2 equiv) and Na₂CO₃ (3 equiv) to drive the reaction to completion .
  • Temperature : Maintain 0–5°C during initial coupling to suppress side reactions .
  • Monitoring : Real-time TLC (silica gel, UV visualization) to track intermediate formation .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Analytical Framework :

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to account for variability .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., aldehyde oxidase) .
  • QSAR Modeling : Use substituent electronic parameters (Hammett σ) to correlate structure with activity .

Q. What role does oxalic acid play in the compound’s formulation?

  • Functional Insights :

  • Counterion Effect : Oxalic acid enhances solubility in aqueous buffers (pH 4–6) by forming a stable salt .
  • Crystallization Aid : Facilitates recrystallization by modifying lattice energy, improving crystal purity .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Integrated Approaches :

  • SPR Spectroscopy : Measure real-time binding kinetics to immobilized targets (e.g., kinases) .
  • CRISPR Knockout Models : Validate target specificity using cell lines lacking putative receptors .

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